

Characterization of Ethyl 4,5-dimethyloxazole-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4,5-dimethyloxazole-2-carboxylate*

Cat. No.: B042286

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative characterization of **ethyl 4,5-dimethyloxazole-2-carboxylate** and its isomeric alternatives. Due to limited publicly available experimental data for **ethyl 4,5-dimethyloxazole-2-carboxylate**, this document focuses on a comparative analysis with its isomers, ethyl 2,5-dimethyloxazole-4-carboxylate and ethyl 2,4-dimethyloxazole-5-carboxylate, and the structurally related 2-ethyl-4,5-dimethyloxazole. This guide also includes detailed experimental protocols for the synthesis and characterization of such oxazole derivatives, providing a framework for researchers working with this class of compounds.

Comparative Analysis of Physicochemical Properties

The following table summarizes the available physicochemical data for **ethyl 4,5-dimethyloxazole-2-carboxylate** and its alternatives. It is important to note that experimental data for the target compound is largely unavailable in public databases.

Property	Ethyl 4,5-dimethyloxazole-2-carboxylate	Ethyl 2,5-dimethyloxazole-4-carboxylate	Ethyl 2,4-dimethyloxazole-5-carboxylate	2-Ethyl-4,5-dimethyloxazole
CAS Number	33123-73-8[1]	23000-15-9[2]	23012-30-8	53833-30-0[3]
Molecular Formula	C ₈ H ₁₁ NO ₃ [4]	C ₈ H ₁₁ NO ₃ [2]	C ₈ H ₁₁ NO ₃	C ₇ H ₁₁ NO[3]
Molecular Weight	169.18 g/mol [4]	169.18 g/mol [2]	169.18 g/mol	125.17 g/mol [3]
Melting Point	Not available	Not available	Not available	Not available
Boiling Point	Not available	Not available	Not available	60.0 °C @ 18.00 mm Hg[3]
Density	Not available	Not available	Not available	0.938 - 0.948 g/cm ³ @ 25.00 °C[5]
Refractive Index	Not available	Not available	Not available	1.441 - 1.451 @ 20.00 °C[5]

Spectroscopic Data Comparison

Detailed spectroscopic data for **ethyl 4,5-dimethyloxazole-2-carboxylate** is not readily available. However, we can infer expected spectral characteristics based on data from related oxazole and thiazole carboxylates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR chemical shifts for **ethyl 4,5-dimethyloxazole-2-carboxylate** would include signals for the ethyl group (a quartet around 4.0-4.4 ppm and a triplet around 1.2-1.4 ppm) and two singlets for the two methyl groups on the oxazole ring. The exact shifts of the methyl groups would depend on their position relative to the other substituents. For comparison, ¹H NMR data for other heterocyclic carboxylates show similar patterns for the ethyl ester protons. [6]

Infrared (IR) Spectroscopy

The IR spectrum of **ethyl 4,5-dimethyloxazole-2-carboxylate** is expected to show characteristic absorption bands for the C=O stretch of the ester group (typically in the range of $1720\text{-}1750\text{ cm}^{-1}$), C=N stretching of the oxazole ring (around $1500\text{-}1650\text{ cm}^{-1}$), and C-O stretching vibrations.[\[6\]](#)[\[7\]](#)

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of **ethyl 4,5-dimethyloxazole-2-carboxylate** would be expected to show a molecular ion peak (M^+) at m/z 169. Common fragmentation patterns for ethyl esters involve the loss of an ethoxy group ($-\text{OCH}_2\text{CH}_3$, m/z 45) or an ethylene molecule ($-\text{C}_2\text{H}_4$, m/z 28) from the ester moiety.[\[8\]](#) For comparison, the EI-MS of 2-ethyl-4,5-dimethyloxazole shows a molecular ion peak at m/z 125.[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of ethyl oxazole carboxylate derivatives, based on established procedures for similar compounds.

Synthesis of Ethyl Oxazole Carboxylates

A general and efficient method for the synthesis of substituted oxazoles involves the reaction of a carboxylic acid with an isocyanoacetate derivative.

Materials:

- Appropriate carboxylic acid (e.g., 2-oxobutanoic acid for the synthesis of the 4,5-dimethyl derivative)
- Ethyl isocyanoacetate
- Dehydrating agent (e.g., phosphorus oxychloride, triflylpyridinium reagent)
- Base (e.g., pyridine, triethylamine)
- Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

- To a solution of the carboxylic acid in an anhydrous solvent, add the base and cool the mixture to 0 °C.
- Slowly add the dehydrating agent to the reaction mixture while maintaining the temperature at 0 °C.
- Stir the mixture for 30 minutes, then add ethyl isocyanoacetate dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Characterization Methods

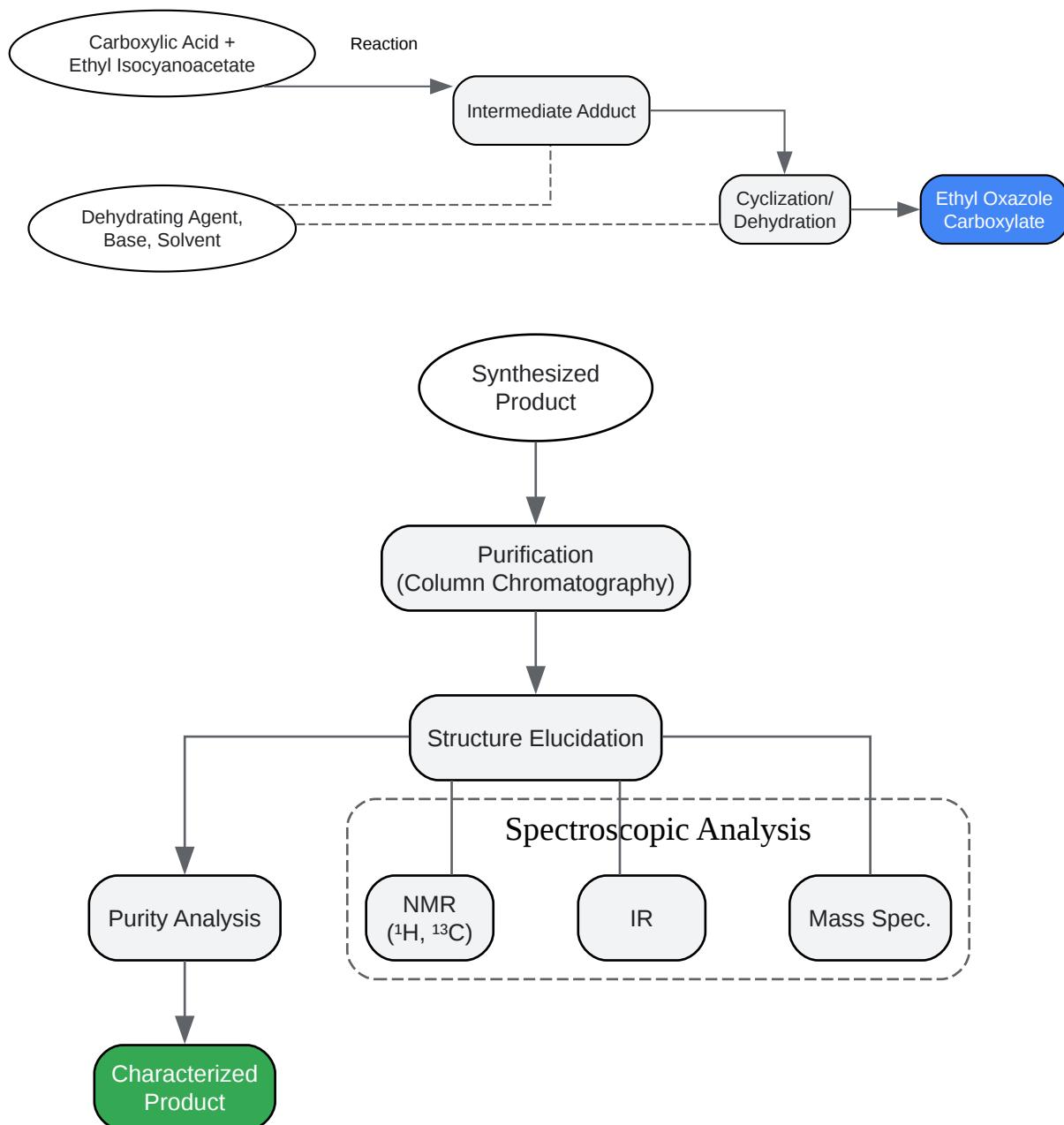
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
- Data Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values to confirm the structure of the synthesized compound.

3.2.2. Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a thin film of the liquid sample between two NaCl or KBr plates, or prepare a KBr pellet for a solid sample.
- Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)


- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Analyze the sample using a mass spectrometer, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), employing an electron ionization (EI) or electrospray ionization (ESI) source.
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

3.2.4. Purity Determination (HPLC)

- Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.
- Instrumentation: Use a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and a UV detector.
- Data Analysis: Determine the purity of the compound by calculating the peak area percentage.

Visualizing Synthesis and Characterization

The following diagrams illustrate the general synthesis pathway for ethyl oxazole carboxylates and a typical workflow for their characterization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 33123-73-8 | 4,5-Dimethyl-oxazole-2-carboxylic acid ethyl ester - Synblock [synblock.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Ethyl-4,5-dimethyloxazole | C7H11NO | CID 62069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2-ethyl-4,5-dimethyl oxazole, 53833-30-0 [thegoodsentscompany.com]
- 6. rsc.org [rsc.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Characterization of Ethyl 4,5-dimethyloxazole-2-carboxylate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042286#characterization-of-ethyl-4-5-dimethyloxazole-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com